Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]- is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple fused rings, including imidazo, pyrimido, and pyrimidinone moieties. The presence of various functional groups, such as chloro, fluoro, and amino groups, adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]- involves multiple steps. The synthetic route typically starts with the preparation of the core heterocyclic structure, followed by the introduction of the various substituents. Common reaction conditions include the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the fused rings. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of amino groups makes it susceptible to oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro and fluoro substituents, potentially replacing them with hydrogen atoms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to bind to specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]- can be compared with other similar compounds, such as:
Benzo[4,5]imidazo[1,2-a]pyridines: These compounds also contain fused heterocyclic rings and have similar reactivity and applications.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds share the pyrimidine core and have been studied for their biological activities.
Imidazo[1′,2’1,6]pyrido[2,3-d]pyrimidin derivatives: These compounds have a similar triheteroaryl structure and are known for their therapeutic potential.
The uniqueness of Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one lies in its specific combination of functional groups and fused rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H23ClFN7O |
---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
7-(2-chloro-6-fluorophenyl)-12-[(2,4,4-trimethyl-1,3-dihydroisoquinolin-7-yl)amino]-2,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),3,5,9,11-pentaen-8-one |
InChI |
InChI=1S/C26H23ClFN7O/c1-26(2)14-33(3)13-15-11-16(7-8-18(15)26)31-24-30-12-17-22(32-24)34-10-9-29-25(34)35(23(17)36)21-19(27)5-4-6-20(21)28/h4-12H,13-14H2,1-3H3,(H,30,31,32) |
InChI Key |
LZNRTNXWTSKNMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC2=C1C=CC(=C2)NC3=NC=C4C(=N3)N5C=CN=C5N(C4=O)C6=C(C=CC=C6Cl)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.